molecular formula C5H13ClN2O B1372026 2-Amino-N-propylacetamide hydrochloride CAS No. 67863-04-1

2-Amino-N-propylacetamide hydrochloride

Cat. No.: B1372026
CAS No.: 67863-04-1
M. Wt: 152.62 g/mol
InChI Key: QKIBQMLBCQRLCV-UHFFFAOYSA-N
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Description

2-Amino-N-propylacetamide hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and ethanol. The compound has a molecular formula of C5H13ClN2O and a molecular weight of 152.62 g/mol .

Scientific Research Applications

2-Amino-N-propylacetamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets . Industrially, it is used in the production of various chemicals and materials .

Safety and Hazards

The safety information for 2-Amino-N-propylacetamide hydrochloride indicates that it is potentially dangerous. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-propylacetamide hydrochloride typically involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Another method involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde under reflux conditions .

Industrial Production Methods: Industrial production methods for amines, including this compound, often involve catalytic hydrogenation, zinc or tin in dilute hydrochloric acid, and sodium sulfide in ammonium hydroxide solution . These methods are preferred due to their efficiency and high yield of pure products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-propylacetamide hydrochloride undergoes various chemical reactions, including nucleophilic acyl substitution, partial hydrolysis of nitriles, and reactions with dehydrating reagents . These reactions are essential for the synthesis and modification of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acyl halides, anhydrides, and dehydrating agents such as dicyclohexylcarbodiimide (DCC) . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity.

Major Products: The major products formed from these reactions include various substituted amides and amine derivatives. These products are crucial for further applications in scientific research and industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-propylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully elucidated, it is known to exert its effects through nucleophilic substitution and acylation reactions . These interactions are crucial for its therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Amino-N-propylacetamide hydrochloride include other amides and amine derivatives such as N-methylacetamide and N-ethylacetamide . These compounds share similar chemical properties and reactivity patterns.

Uniqueness: What sets this compound apart from its similar compounds is its specific molecular structure, which allows for unique interactions and applications in various fields. Its solubility in water and ethanol also makes it more versatile for different industrial and research applications.

Properties

IUPAC Name

2-amino-N-propylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-2-3-7-5(8)4-6;/h2-4,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIBQMLBCQRLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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